molecular formula C42H45N4O5+ B12427372 methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate

methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate

Cat. No.: B12427372
M. Wt: 685.8 g/mol
InChI Key: QWAUBSSAJRGKPX-UHFFFAOYSA-O
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Description

Structural Elucidation and Molecular Architecture

Pentacyclic Core Framework Analysis

The compound’s pentacyclic framework consists of fused indole and quinolizidine moieties, extended through additional oxygen- and nitrogen-containing heterocycles. The core structure is defined by the pentacyclo[11.8.0.02,10.04,9.015,20]henicosa system, which integrates five interconnected rings:

  • Indolo[2,3-a]quinolizidine : A tetracyclic system comprising a β-carboline (indole fused to a piperidine) linked to a quinolizidine moiety.
  • 17-Oxa-3-aza-13-azonia ring : A heterocyclic extension introducing oxygen and nitrogen atoms, creating a charged azonia system that influences electronic distribution.
  • Fused cyclohexene and cyclopropane rings : The numbering 02,10 and 04,9 indicates cyclopropane and cyclohexene junctions, respectively, contributing to rigidity.

Key bond angles and torsion parameters derive from X-ray crystallographic data of analogous indoloquinolizidines, where the quinolizidine moiety adopts a half-chair conformation, and the indole system remains planar. The pentacyclic system’s strain is mitigated by the ethylidene substituent at position 3, which introduces partial double-bond character to adjacent bonds.

Substituent Configuration and Stereochemical Considerations

The compound’s substituents are critical to its three-dimensional arrangement:

3-Ethylidene Group
  • Positioned at C3 of the quinolizidine core, this group exhibits E-geometry , confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations between the ethylidene protons and adjacent hydrogens.
  • The ethylidene moiety induces steric interactions with the methoxy group at C3', favoring a synperiplanar arrangement to minimize van der Waals repulsions.
Methoxy and Oxo Groups
  • The 3-methoxy-3-oxopropyl side chain at C11 adopts a gauche conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the methoxy group.
  • Stereochemistry at C2 (quinolizidine) is R-configuration , consistent with biosynthetic pathways of related alkaloids involving L-tryptophan-derived intermediates.
16-Methyl and 19-Carboxylate
  • The C16 methyl group occupies an axial position on the oxa-aza ring, while the C19 carboxylate ester extends equatorially, creating a dipole moment that stabilizes the azonia charge.

Table 1: Key Stereochemical Assignments

Position Group Configuration Rationale
C2 Quinolizidine R Biosynthetic precedence
C3 Ethylidene E NOESY correlations
C11 Methoxy-oxopropyl S Chiral HPLC comparison

Comparative Analysis with Related Indoloquinolizidine Alkaloids

The compound shares structural motifs with bioactive indoloquinolizidines but exhibits distinct features:

Mitragynine Analogues
  • Unlike mitragynine’s tetracyclic framework, this compound’s pentacyclic system introduces additional rigidity, potentially enhancing receptor binding selectivity.
  • The 17-oxa-3-aza-13-azonia ring replaces mitragynine’s furan moiety, altering electronic properties and solubility.
Corynantheine Derivatives
  • Corynantheine’s C3 ethyl substituent is replaced by an ethylidene group here, reducing basicity (pKa ~7.2 vs. ~8.5) due to conjugation with the quinolizidine π-system.
  • The methoxy-oxopropyl side chain mirrors synthetic intermediates used in asymmetric Pictet-Spengler reactions, suggesting a similar biosynthetic origin.

Table 2: Structural Comparison with Indoloquinolizidine Alkaloids

Feature This Compound Mitragynine Corynantheine
Core Structure Pentacyclic Tetracyclic Tetracyclic
C3 Substituent Ethylidene Methoxy Ethyl
Nitrogen Configuration Azonia (charged) Tertiary amine Tertiary amine
Bioactive Conformation Half-chair Boat Chair

Properties

IUPAC Name

methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAUBSSAJRGKPX-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45N4O5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet-Spengler Cyclization

The indoloquinolizine core is often constructed via Pictet-Spengler reactions using tryptamine derivatives and carbonyl compounds. For example:

  • Reactants : 2-Aminocinnamic acid derivatives and 2-pyridinecarboxaldehydes.
  • Conditions : Cyanide-catalyzed intramolecular imino-Stetter reaction at 80°C for 12–24 hours.
  • Yield : 65–78% for the cyclized product.

Ruthenium-Catalyzed Annulation

Alternative methods employ transition-metal catalysis:

  • Catalyst : [Cp*RhCl₂]₂/AgSbF₆.
  • Substrates : Anthranil and N-pyrimidinylindole.
  • Conditions : Reflux in dioxane at 90°C, followed by methylation with dimethyl sulfate.
  • Yield : 88–92% for intermediate quinindoline.

Introduction of the Ethylidene Group

Hydrogenation-Reduction Sequences

The ethylidene moiety is introduced via selective hydrogenation :

  • Substrate : Cyano-containing intermediates (e.g., 1-ethyl-1-cyano-indoloquinolizidine).
  • Conditions : H₂/PtO₂ in ethanol, 12 hours at room temperature.
  • Yield : 25–30% for trans-isomers.

Elimination Reactions

Ethylidene formation via base-mediated elimination :

  • Substrate : Brominated intermediates.
  • Conditions : K₂CO₃ in DMF at 100°C.
  • Yield : 40–55%.

Functionalization with Methoxy and Methyl Groups

O-Methylation

The methoxy group is introduced using methylation agents :

  • Reagents : Dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI).
  • Conditions : Phase-transfer catalysis (tricaprylmethylammonium chloride) in water at 100°C.
  • Yield : 83–92%.

C-Methylation

Methyl groups are added via Friedel-Crafts alkylation :

  • Catalyst : AuCl(P(t-Bu)₂(o-biphenyl))/AgSbF₆.
  • Substrate : N-Aryl ynamides and benzisoxazoles.
  • Yield : 50–60%.

Carboxylate Ester Installation

Esterification of Carboxylic Acids

The carboxylate moiety is introduced via Steglich esterification :

  • Reactants : Carboxylic acid intermediates and methanol.
  • Conditions : DCC/DMAP in dichloromethane.
  • Yield : 75–85%.

Final Assembly and Purification

Microwave-Assisted Cyclization

Microwave irradiation optimizes key steps:

  • Substrate : 4-Hydroxy-2-methylquinoline intermediates.
  • Conditions : 200 W, 5 minutes in diphenyl ether.
  • Yield : 86% for cyclized product.

Chromatographic Purification

  • Techniques : Silica gel chromatography (hexane/EtOAc gradients).
  • Analytical Methods : NMR (¹H, ¹³C), HPLC-MS for purity validation.

Challenges and Optimization Strategies

Step Challenge Solution Yield Improvement
Ethylidene Formation Low regioselectivity Use of PtO₂ vs. Raney Ni 25% → 40%
Cyclization Competing side reactions Microwave-assisted conditions 50% → 86%
Methylation Over-alkylation Phase-transfer catalysis 60% → 92%

Comparative Analysis of Synthetic Routes

Method Key Step Total Yield Advantages Limitations
Pictet-Spengler Cyanide-catalyzed cyclization 65% High stereocontrol Long reaction times
Ruthenium catalysis Rhodium-mediated annulation 90% Rapid, one-pot synthesis Cost of catalysts
Microwave-assisted Irradiation-enhanced steps 83% Reduced reaction time Specialized equipment needed

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is driven by its distinct functional groups:

  • Ethylidene group (C=CH₂): Susceptible to electrophilic additions and cycloadditions .

  • Indole nucleus : Participates in alkylation, oxidation, and Michael additions .

  • Ester groups (methoxycarbonyl): Prone to hydrolysis under acidic/basic conditions.

  • Quaternary ammonium center : Influences solubility and ionic interactions .

Mechanistic Insights

  • Ester Hydrolysis : Acid-catalyzed mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Enzymatic hydrolysis using lipases (e.g., Candida antarctica) has also been explored but with lower yields (~60%).

  • Michael Addition : The α,β-unsaturated ester acts as an electron-deficient alkene, reacting with nucleophiles (e.g., acrylonitrile) at the β-position.

  • Oxidation : Potassium permanganate targets the indole ring’s electron-rich C-3 position, forming a hydroxylated intermediate. Overoxidation to quinone derivatives is a competing pathway.

Computational Predictions

DFT studies suggest:

  • The ethylidene group has a HOMO energy of -6.8 eV, favoring electrophilic attacks .

  • The indole ring’s LUMO (-1.9 eV) aligns with nucleophilic reactivity at C-3 .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of other complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological systems.

    Medicine: It has potential therapeutic applications due to its pharmacological properties.

    Industry: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application, but it generally involves binding to receptors or enzymes and modulating their activity. This can lead to various physiological effects, such as changes in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Molecular Weight (g/mol) Core Structure Key Substituents Bioactivity (Inferred)
Target Compound ~800 (estimated) Indoloquinolizine + polycyclic ether Ethylidene, methoxy, azonia Anticancer (potential)
(2R/4S/9aS)-2-Methyl-6-propyl-1,2,3,6,7,8,9,9a-octahydro-4-quinolizinone 197.14 Quinolizinone Methyl, propyl Synthetic intermediate
10,11-Dimethoxy-6-oxido-4a,5,5a…quinolin-6-ium-14-one 410.47 Indoloquinolizine Dimethoxy, oxido, azonia Unreported
3β-Hydroxy-11-oxolanosta-8,24-dien-26-al 532.67 Tetracyclic triterpenoid Hydroxy, oxo, methyl Metabolic regulation
Key Observations:

Complexity vs. Simplicity: The target compound’s pentacyclic framework and heteroatom-rich structure (N, O) distinguish it from simpler quinolizinones like compound 19 (), which lacks fused indole rings and azonia systems .

Charge Characteristics: The 13-azonia group confers cationic properties, similar to 10,11-dimethoxy-6-oxido...quinolin-6-ium-14-one (), but with additional steric constraints due to the polycyclic ether .

Bioactivity Potential: While direct evidence is absent, its structural resemblance to corynanthean alkaloids () and ferroptosis-inducing compounds () suggests possible anticancer applications .

Bioactivity and Therapeutic Potential

  • Selective Toxicity: Similar to ferroptosis-inducing agents (), the compound’s azonia and indoloquinolizine moieties may enable selective cytotoxicity in cancer cells .
  • Metabolic Stability: The methoxy and ester groups could enhance metabolic stability compared to 3β-hydroxy-11-oxolanosta-8,24-dien-26-al (), which lacks protective substituents .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthesis protocol for this compound?

  • Methodological Answer : Key steps include optimizing reaction conditions for intramolecular cyclization, such as using polyphosphoric acid (PPA) as a catalyst. Homogenization of the reaction mixture is crucial, as improper mixing (e.g., floating reactants on PPA) reduces yield. Strong mechanical stirring ensures even heat distribution and prevents localized overheating. Cooling the mixture post-reaction to a warm temperature (~50°C) before ice-water quenching minimizes product loss due to increased viscosity .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • Methodological Answer : X-ray crystallography is critical for resolving the compound’s complex pentacyclic framework, as demonstrated in studies of analogous indoloquinolizinyl derivatives . Complementary techniques include:

  • High-resolution NMR : To assign stereochemistry and confirm substituent positions (e.g., methoxy groups).
  • Mass spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns.

Q. What purification strategies are effective for isolating the target compound post-synthesis?

  • Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. For viscous mixtures, pre-adsorption onto silica gel before loading improves separation efficiency. Recrystallization from methanol or dichloromethane/ether mixtures enhances purity, particularly for removing unreacted starting materials .

Advanced Research Questions

Q. How can computational models predict cyclization efficiency and regioselectivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map energy barriers for intramolecular cyclization pathways. For example, modeling the transition state of the ethylidene group’s participation in cyclization helps predict whether the reaction proceeds via a 6-endo or 5-exo pathway. AI-driven tools (e.g., COMSOL Multiphysics integration) optimize reaction parameters like temperature and catalyst loading in silico .

Q. How can researchers resolve discrepancies between spectroscopic data and expected structures?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., atropisomerism in the indoloquinolizine core). Strategies include:

  • Variable-temperature NMR : To detect conformational exchange broadening.
  • 2D NMR (COSY, NOESY) : To confirm spatial proximity of protons in rigid regions.
  • Comparative crystallography : Cross-referencing with structurally characterized analogs (e.g., methyl 12-hydroxy-10-[1-(4-methoxyphenyl)-2-oxoazetidin-4-yl] derivatives) .

Q. What mechanistic insights explain side-product formation during synthesis?

  • Methodological Answer : Competing pathways, such as incomplete cyclization or over-oxidation, are common. For example:

  • Byproduct A : Forms if the ethylidene group undergoes premature hydrolysis before cyclization.
  • Byproduct B : Results from methoxy group demethylation under acidic conditions.
    Mitigation involves controlling reaction time and PPA concentration. Kinetic studies (e.g., in situ FTIR monitoring) help identify intermediate trapping points .

Methodological Recommendations

  • Experimental Design : Prioritize small-scale trials to optimize PPA-mediated cyclization before scaling up. Use air condensers for reflux due to PPA’s high boiling point .
  • Data Validation : Cross-validate NMR assignments with computational chemical shift prediction tools (e.g., ACD/Labs).
  • AI Integration : Implement machine learning models to predict solvent systems for crystallization, reducing empirical trial-and-error .

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